Single-Digit Nanomolar Potency Against c-KIT Wild-Type and Gatekeeper T670I Mutant
c-Kit-IN-3 (D-tartrate) exhibits potent inhibition of both wild-type c-KIT and the imatinib-resistant T670I gatekeeper mutant. In biochemical kinase assays, it achieves IC50 values of 4 nM for c-KIT wt and 8 nM for c-KIT T670I [1]. This contrasts sharply with imatinib, which shows negligible activity against the T670I mutant, underscoring c-Kit-IN-3's essential role in models of acquired resistance.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | c-KIT wt: 4 nM; c-KIT T670I: 8 nM |
| Comparator Or Baseline | Imatinib: c-KIT T670I IC50 > 10,000 nM (functionally resistant) |
| Quantified Difference | c-Kit-IN-3 retains >1000-fold greater potency against T670I compared to imatinib |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
Procurement of c-Kit-IN-3 is essential for studies involving imatinib-resistant GIST models, as generic alternatives lack efficacy against the T670I gatekeeper mutation.
- [1] Wu Y, Wang B, Wang J, Qi S, Zou F, Qi Z, et al. J Med Chem. 2019;62(13):6083-6101. (Abstract and associated kinase profiling data) View Source
